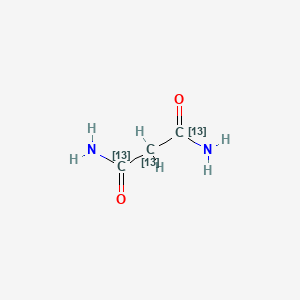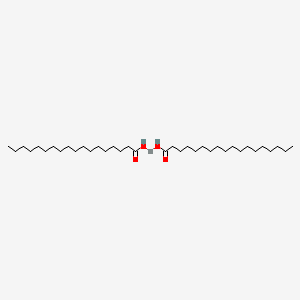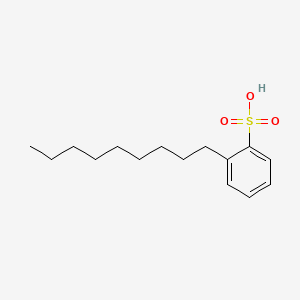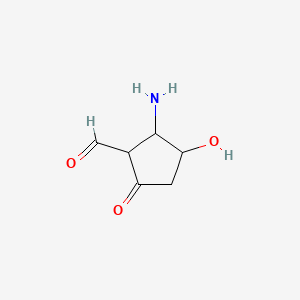
Cyclopentanecarboxaldehyde, 2-amino-3-hydroxy-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde is a unique organic compound characterized by its cyclopentane ring structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor, such as a substituted cyclopentane derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Formation of a diketone or keto-aldehyde.
Reduction: Formation of a diol or hydroxy-aldehyde.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-hydroxycyclopentanone: Lacks the aldehyde group but has similar functional groups.
3-Hydroxy-5-oxocyclopentanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
2-Amino-5-oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde is unique due to the presence of both amino and hydroxy groups on the cyclopentane ring, along with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-5-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c7-6-3(2-8)4(9)1-5(6)10/h2-3,5-6,10H,1,7H2 |
Clave InChI |
PUDZRHPIPLUFNI-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1=O)C=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


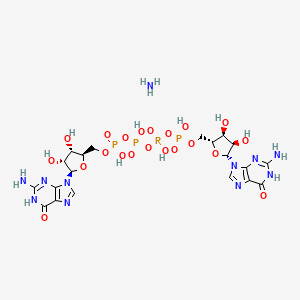
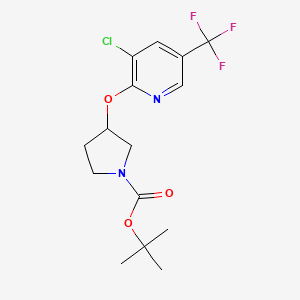
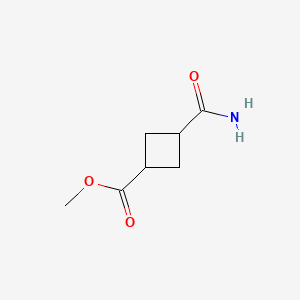
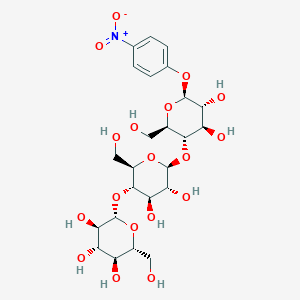
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
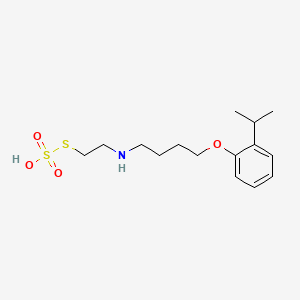
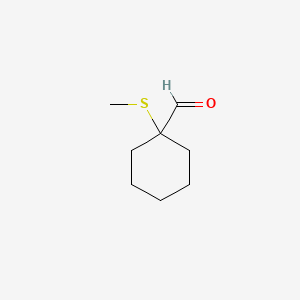
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
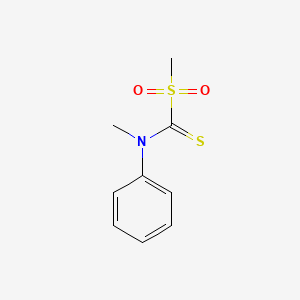
![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
